1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea
Overview
Description
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a urea moiety through a propyl chain bearing an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenyl isocyanate and 3-(isopropylamino)propylamine.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent moisture from interfering with the reaction.
Procedure: The 4-tert-butylphenyl isocyanate is added dropwise to a solution of 3-(isopropylamino)propylamine in the solvent, with continuous stirring at room temperature. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea compounds with different nucleophilic groups.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-Tert-butylphenyl)-3-(3-(methylamino)propyl)urea
- 1-(4-Tert-butylphenyl)-3-(3-(ethylamino)propyl)urea
- 1-(4-Tert-butylphenyl)-3-(3-(propylamino)propyl)urea
Comparison: 1-(4-Tert-butylphenyl)-3-(3-(isopropylamino)propyl)urea is unique due to the presence of the isopropylamino group, which imparts distinct steric and electronic properties compared to its analogs with different alkylamino groups. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[3-(propan-2-ylamino)propyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O/c1-13(2)18-11-6-12-19-16(21)20-15-9-7-14(8-10-15)17(3,4)5/h7-10,13,18H,6,11-12H2,1-5H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJPMWUOIRNKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856599 | |
Record name | N-(4-tert-Butylphenyl)-N'-{3-[(propan-2-yl)amino]propyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-64-4 | |
Record name | Urea, N-[4-(1,1-dimethylethyl)phenyl]-N′-[3-[(1-methylethyl)amino]propyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-tert-Butylphenyl)-N'-{3-[(propan-2-yl)amino]propyl}urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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